![molecular formula C14H13N3OS B2929084 (E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1798396-09-4](/img/structure/B2929084.png)
(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Description
(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H13N3OS and its molecular weight is 271.34. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of the compound known as “(2E)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-3-(thiophen-2-yl)prop-2-en-1-one”:
Cancer Treatment
Pyrimidine derivatives have been studied for their potential in treating multidrug-resistant tumors. They may interfere with multiple cancer-related pathways, offering new avenues for therapy .
Structural Confirmation in Chemical Synthesis
The structural features of pyrimidine compounds are valuable for confirming the synthesis of related chemical entities .
Anti-fibrotic Activities
Some pyrimidine derivatives have shown better anti-fibrotic activities than existing drugs, indicating potential applications in treating fibrotic diseases .
Starting Compound for Synthesis of Derivatives
Compounds like (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one are used as starting materials to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives .
Kinase Inhibition
Pyrido[2, 3-d]pyrimidin-7(8H)-ones have been designed as selective inhibitors for Threonine Tyrosine Kinase (TTK), which could be significant in developing new treatments for diseases where TTK is a factor .
Synthesis of Tetrahydropteroic Acid Derivatives
Tetrahydropyrido[4,3-d]pyrimidine compounds serve as starting materials for multi-step synthesis processes leading to tetrahydropteroic acid derivatives, which have various biochemical applications .
properties
IUPAC Name |
(E)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-14(4-3-12-2-1-7-19-12)17-6-5-13-11(9-17)8-15-10-16-13/h1-4,7-8,10H,5-6,9H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHZVEQTCFUUHJ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CN=CN=C21)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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